molecular formula C6H13N B1512489 1-Isopropylcyclopropanamine CAS No. 1174526-66-9

1-Isopropylcyclopropanamine

Cat. No. B1512489
CAS RN: 1174526-66-9
M. Wt: 99.17 g/mol
InChI Key: BCEQMDPSJGINGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Isopropylcyclopropanamine” is a chemical compound with the molecular formula C6H13N . It is also known as “(1-isopropylcyclopropyl)amine hydrochloride” and "N-isopropylcyclopropanamine hydrochloride" . It is typically stored at room temperature and is a solid in its physical form .

Scientific Research Applications

Cardiovascular Research

Dobutamine, a derivative of isoproterenol modified to reduce certain side effects, demonstrates significant inotropic efficacy by directly acting on β1 cardiac receptors. It offers a unique insight into the development of cardiovascular drugs with minimized chronotropic, arrhythmogenic, and vascular side effects, as observed in studies involving dogs and isolated cat papillary muscles. This research provides a foundation for understanding how modifications to compounds like 1-Isopropylcyclopropanamine could tailor therapeutic profiles for specific cardiovascular needs (Tuttle & Mills, 1975).

Neuropharmacological Research

Psychoactive arylcyclohexylamines, structurally similar to 1-Isopropylcyclopropanamine, have been characterized and analyzed for their effects in biological matrices. This research contributes to understanding the potential of structurally related compounds in neuropharmacological applications, particularly concerning their analytical profiles and effects in biological systems (De Paoli et al., 2013).

Anticholinergic Drug Development

The development and understanding of anticholinergic drugs, such as atropine and scopolamine, provide insights into the therapeutic potential of compounds like 1-Isopropylcyclopropanamine. These studies focus on the synthesis, characterization, and therapeutic uses of anticholinergic compounds, offering a perspective on how similar compounds might be utilized for medical applications (Poupko et al., 2007).

Metabolic Engineering for Alkaloid Production

Research into the metabolic engineering of medicinal plants, such as Atropa belladonna, to improve alkaloid composition highlights the potential for genetic modifications to enhance or modify the production of specific compounds, including those structurally related to 1-Isopropylcyclopropanamine. This approach could pave the way for producing compounds with desired pharmacological properties through plant-based systems (Yun et al., 1992).

Future Directions

The future directions for research on “1-Isopropylcyclopropanamine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

1-propan-2-ylcyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-5(2)6(7)3-4-6/h5H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEQMDPSJGINGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylcyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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